molecular formula C22H24ClN3O3S B2710427 Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate CAS No. 1040646-02-3

Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate

Cat. No.: B2710427
CAS No.: 1040646-02-3
M. Wt: 445.96
InChI Key: SBSYLQWPIZNOBT-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-b]thiazole . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The structure–activity relationship revealed that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhanced the inhibitory activity .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide with various arylidenehydrazides . The structure–activity relationship revealed that certain substitutions on the thiazole ring enhanced the activity of the compounds .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques : Research on compounds with similar structures to Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate involves sophisticated chemical synthesis techniques. For example, the study by Bekircan and Bektaş (2008) demonstrated the preparation of ethyl imidate hydrochlorides and their subsequent reactions to form Schiff and Mannich bases of isatin derivatives, showcasing the intricate methods used in synthesizing complex organic compounds (Bekircan & Bektaş, 2008).

  • Biological Properties of Piperidine Substituted Compounds : Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, highlighting the potential antibacterial and antifungal activities of these compounds. This research underscores the importance of chemical derivatives in developing new pharmacological agents (Shafi, Rajesh, & Senthilkumar, 2021).

Applications in Drug Development

  • Antimycobacterial Activity : Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. This study provides insight into how compounds with similar structures can be potent scaffolds for developing new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis, demonstrating the compound's potential in addressing global health challenges (Lv et al., 2017).

Photoluminescence and Optical Properties

  • Optical Property Studies : The synthesis and study of compounds like this compound often include investigations into their optical properties. For example, the photoluminescence spectra of synthesized compounds provide valuable data for applications in material science and engineering, as seen in the work on benzothiazole derivatives by Shafi et al. (2021), indicating potential uses in developing new materials with specific optical characteristics (Shafi, Rajesh, & Senthilkumar, 2021).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the wide range of biological properties of imidazo[2,1-b]thiazole derivatives, such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities , this compound could be a potential candidate for drug development.

Properties

IUPAC Name

ethyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-2-29-21(28)16-4-3-11-25(12-16)20(27)10-9-18-14-30-22-24-19(13-26(18)22)15-5-7-17(23)8-6-15/h5-8,13-14,16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSYLQWPIZNOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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